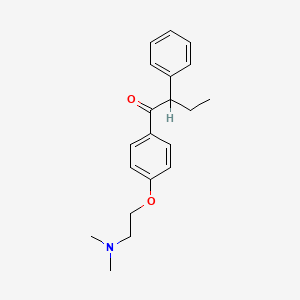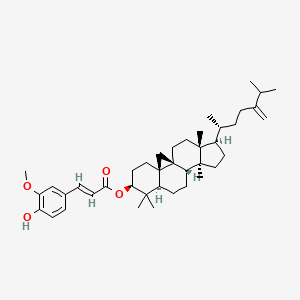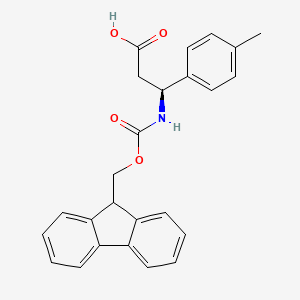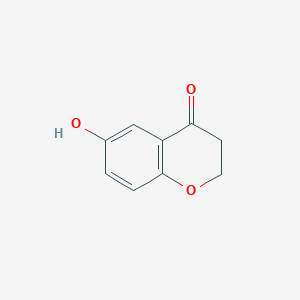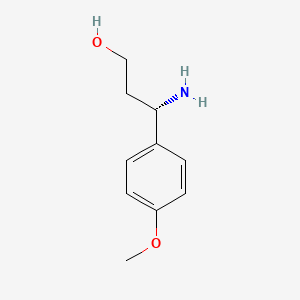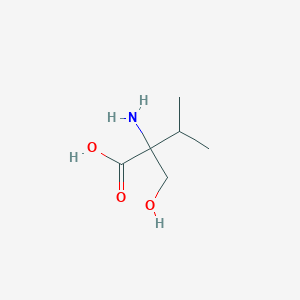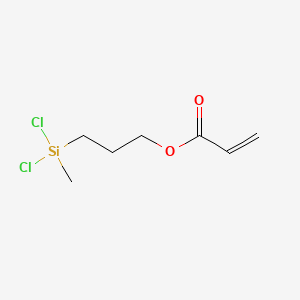
(3-Acryloxypropyl)methyldichlorosilane
描述
. This compound is characterized by the presence of both silicon and acrylate functional groups, making it a versatile intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acryloxypropyl)methyldichlorosilane typically involves the reaction of methacryloyl chloride with dichloromethylsilane in the presence of a base catalyst . The reaction proceeds as follows:
- The reaction is catalyzed by a base such as triethylamine .
- The product is purified through distillation or recrystallization.
Methacryloyl chloride: reacts with .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
化学反应分析
Types of Reactions
(3-Acryloxypropyl)methyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Polymerization: Radical initiators such as benzoyl peroxide.
Substitution: Nucleophiles like alcohols or amines in the presence of a base.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Polymerization: Polyacrylates.
Substitution: Silane derivatives with various functional groups.
科学研究应用
(3-Acryloxypropyl)methyldichlorosilane has a wide range of applications in scientific research :
Chemistry: Used as a crosslinking agent in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism of action of (3-Acryloxypropyl)methyldichlorosilane involves its ability to form covalent bonds with various substrates . The acrylate group can undergo radical polymerization, leading to the formation of crosslinked networks. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, enhancing the stability and functionality of the resulting compounds .
相似化合物的比较
Similar Compounds
(3-Acryloxypropyl)trimethoxysilane: Similar structure but with methoxy groups instead of chlorine atoms.
(3-Acryloxypropyl)triethoxysilane: Similar structure but with ethoxy groups instead of chlorine atoms.
(3-Acryloxypropyl)methyltriethoxysilane: Similar structure but with an additional ethoxy group.
Uniqueness
(3-Acryloxypropyl)methyldichlorosilane is unique due to its dichloromethylsilane moiety, which provides distinct reactivity and functionality compared to its analogs . The presence of chlorine atoms allows for further functionalization through substitution reactions, making it a versatile intermediate in various chemical processes .
属性
IUPAC Name |
3-[dichloro(methyl)silyl]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O2Si/c1-3-7(10)11-5-4-6-12(2,8)9/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAQKTTVWCCNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC(=O)C=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992099 | |
| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71550-63-5 | |
| Record name | 3-(Dichloromethylsilyl)propyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)
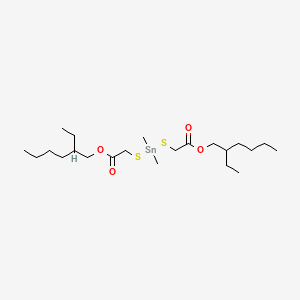
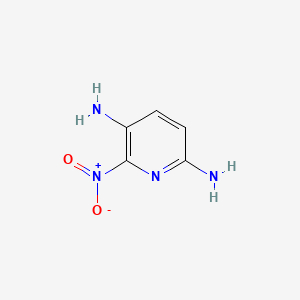
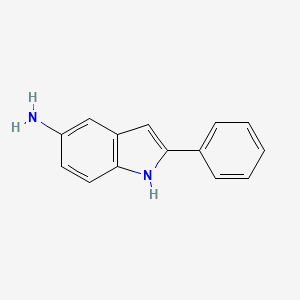
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)
